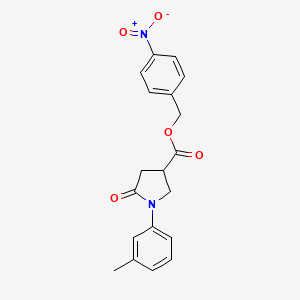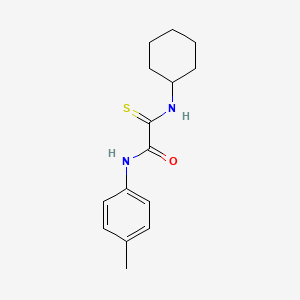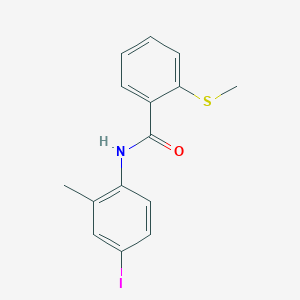![molecular formula C19H18N4OS B4192021 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4192021.png)
3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole
Overview
Description
3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a triazole-based indole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole have been studied in vitro and in vivo. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in animal models of inflammation. It has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole in lab experiments is its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole. One of the areas of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, the development of new synthesis methods and modifications to the chemical structure could improve its solubility and bioavailability, making it more suitable for drug development.
Scientific Research Applications
3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. The compound has been tested against several cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have antifungal activity against Candida albicans.
properties
IUPAC Name |
3-[4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-23-18(16-13-20-17-10-6-5-9-15(16)17)21-22-19(23)25-12-11-24-14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTUPNYPYDKAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide](/img/structure/B4191963.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4191965.png)
![2-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B4191966.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4191981.png)
![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191988.png)


![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4192004.png)
![N-(3-chloro-4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4192012.png)
![3-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192015.png)

![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4192023.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-iodophenoxy)acetamide](/img/structure/B4192025.png)